喹啉-8-基 4-乙氧基萘-1-磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

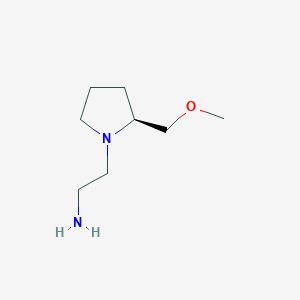

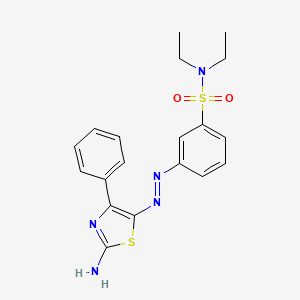

Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate is a compound that likely shares structural similarities with quinoline derivatives, which are known for their broad spectrum of biological and biochemical activities. Quinoline itself is a heterocyclic aromatic nitrogen compound with a double-ring structure, consisting of a benzene ring fused to pyridine. It serves as a "parental" compound for synthesizing various molecules with medicinal properties, particularly those with anti-malarial, anti-microbial, and anticancer activities .

Synthesis Analysis

The synthesis of quinoline derivatives can be quite versatile, allowing for the generation of a large number of structurally diverse derivatives. For instance, a series of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives have been synthesized, which are structurally related to quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate. These compounds were characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, 31P NMR, and mass spectrometry, to elucidate their structures .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring system, which can be further modified by substitution or derivatization. The specific structure of quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate would likely involve a quinoline ring linked to a naphthalene sulfonate moiety, with an ethoxy group providing additional functionalization. This structural complexity contributes to the compound's potential biological activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including complexation with metal ions, as demonstrated by the use of 8-hydroxyquinoline-5-sulfonic acid (a related compound) in capillary zone electrophoresis for metal ion analysis. In this context, the quinoline derivative forms complexes with metal ions, which can be detected sensitively using laser-based fluorimetry . Such reactivity suggests that quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate may also participate in similar complexation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms typically confers a degree of lipophilicity, while substituents like sulfonate groups can impart hydrophilic characteristics. These properties are crucial in determining the solubility, stability, and overall reactivity of the compound. The specific properties of quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate would need to be determined experimentally, but it can be inferred that the compound would exhibit a balance of hydrophilic and lipophilic traits based on its structural components .

科学研究应用

药代动力学研究

喹啉-8-基 4-乙氧基萘-1-磺酸盐作为喹诺酮类药物家族的一部分,正在研究其在各种环境中的药代动力学。涉及莫西沙星(一种新型的 8-甲氧基喹诺酮抗菌药物)的研究探索了肾功能受损对其血浆和尿液药代动力学的影响。这些研究旨在了解肾功能障碍如何影响药物的吸收、分布、代谢和排泄,从而为肾功能不同程度患者的剂量调整提供见解 (Stass 等,2002)。

神经学研究

喹啉-8-基 4-乙氧基萘-1-磺酸盐及其衍生物已涉及神经学研究,特别是在与兴奋性毒性化合物(如喹啉酸 (QUIN))相关的研究中。QUIN 是一种与神经退行性疾病(如亨廷顿舞蹈症 (HD))相关的毒素,一直是了解这些疾病潜在生化途径的兴趣所在。测量人脑和鼠脑中 QUIN 磷酸核糖转移酶 (QPRT) 活性的研究为管理 HD 的潜在治疗靶点和神经毒性化合物对大脑的影响提供了见解 (Foster 等,1985)。

环境健康与安全

包括喹啉-8-基衍生物在内的喹诺酮类药物家族已被检测出存在于环境样品中并具有潜在健康影响。关于内分泌干扰化学物质(喹诺酮类药物可能属于其中一部分)的研究重点在于了解这些化合物如何影响人类健康,特别是在生殖健康和疾病方面。这些化合物存在于血浆中并与健康结果相关,因此需要持续监测和研究以评估暴露风险并制定公共卫生政策 (Caserta 等,2013)。

作用机制

Target of Action

Quinoline and its derivatives are known to have a wide range of biological activities and are used in medicinal chemistry . They are often used as scaffolds in drug discovery .

Mode of Action

The exact mode of action can vary depending on the specific quinoline compound and its functional groups. Some quinoline-based drugs work by intercalating DNA, inhibiting enzymes, or interacting with cell receptors .

Biochemical Pathways

Again, this can vary widely. Some quinoline drugs affect pathways related to DNA synthesis and repair, while others might affect signal transduction pathways, metabolic pathways, or other cellular processes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of quinoline compounds can vary based on their chemical structure. Some are well-absorbed and widely distributed in the body, while others might be rapidly metabolized and excreted .

Result of Action

The cellular and molecular effects of quinoline compounds can include inhibition of cell growth, induction of cell death, modulation of immune response, and many others, depending on the specific compound and its targets .

Action Environment

The efficacy and stability of quinoline compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. Some quinoline compounds are stable under a wide range of conditions, while others might be sensitive to light, heat, or certain chemical reactions .

属性

IUPAC Name |

quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-2-25-18-12-13-20(17-10-4-3-9-16(17)18)27(23,24)26-19-11-5-7-15-8-6-14-22-21(15)19/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNWZRZSRXPNRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)